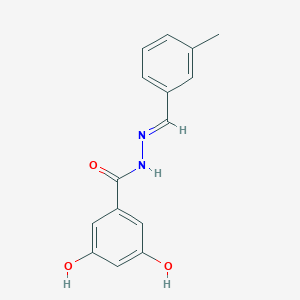![molecular formula C17H16N2O5 B325852 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B325852.png)
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and an acetate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetate groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and upregulating the expression of cytoprotective genes such as NQO1 and HO-1. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.
類似化合物との比較
Similar Compounds
4-Hydroxyphenyl acetate: A natural antioxidant with similar biological activities.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.
Indole derivatives: Known for their diverse biological and clinical applications.
Uniqueness
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C17H16N2O5 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC名 |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H16N2O5/c1-11(20)24-15-8-3-12(9-16(15)23-2)10-18-19-17(22)13-4-6-14(21)7-5-13/h3-10,21H,1-2H3,(H,19,22)/b18-10+ |
InChIキー |
NVOVMWCDQMVLTF-VCHYOVAHSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Cyanobenzylidene)amino]benzamide](/img/structure/B325769.png)

![2-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]BENZAMIDE](/img/structure/B325772.png)
![2-[(3-Methylbenzylidene)amino]benzamide](/img/structure/B325774.png)
![2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzamide](/img/structure/B325775.png)

![3-{[(4-bromo-3-chlorophenyl)imino]methyl}phenol](/img/structure/B325778.png)
![(8E)-2-AMINO-6-ETHYL-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE](/img/structure/B325784.png)
![4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B325785.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-chlorobenzohydrazide](/img/structure/B325786.png)
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B325788.png)
![2-(2-methoxyanilino)-N'-[(3-methylthien-2-yl)methylene]acetohydrazide](/img/structure/B325789.png)
![2-(2-methoxyanilino)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B325790.png)
![(4E)-4-[(3-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-one](/img/structure/B325793.png)
